molecular formula C20H18N4O2 B11563239 3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11563239
M. Wt: 346.4 g/mol
InChI Key: GGLUWULMOPXMKO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure makes it a unique scaffold for drug development.

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3,4-dimethoxybenzaldehyde and phenylhydrazine.

    Cyclization Reaction: The intermediates undergo a cyclization reaction to form the pyrazole ring. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.

    Formation of Pyrimidine Ring: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring, completing the synthesis of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve large-scale synthesis with high efficiency and minimal by-products.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds also contain both pyrazole and pyrimidine rings but differ in the position of the nitrogen atoms and substituents.

    Phenylpyrazoles: These compounds have a pyrazole ring attached to a phenyl group and may exhibit different biological activities.

    Dimethoxybenzenes: These compounds contain methoxy groups on a benzene ring and can serve as intermediates in the synthesis of more complex heterocyclic compounds.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H18N4O2/c1-25-17-9-8-14(10-18(17)26-2)16-12-23-24-19(21)15(11-22-20(16)24)13-6-4-3-5-7-13/h3-12H,21H2,1-2H3

InChI Key

GGLUWULMOPXMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C4=CC=CC=C4)OC

Origin of Product

United States

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